吗啉-4-羧酰亚胺盐酸盐

描述

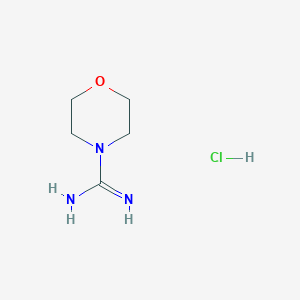

Morpholine-4-carboximidamide hydrochloride is a chemical compound with the CAS Number: 5638-78-8 . Its molecular weight is 165.62 . It is used as an active pharmaceutical intermediate . It is stored in an inert atmosphere at room temperature .

Synthesis Analysis

Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . The synthesis of morpholines is a subject of much study due to their biological and pharmacological importance . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

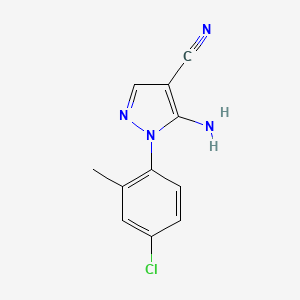

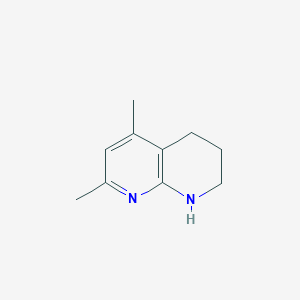

The molecular formula of Morpholine-4-carboximidamide hydrochloride is C5H12ClN3O . Its monoisotopic mass is 165.066895 Da .

Chemical Reactions Analysis

Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . An overview of the main approaches toward morpholine ring forming reactions or ring functionalization is presented .

Physical And Chemical Properties Analysis

Morpholine-4-carboximidamide hydrochloride is a solid substance . It has a molecular weight of 165.62 .

科学研究应用

眼科溶液分析

- 吗啉-4-羧酰亚胺盐酸盐因其在眼科溶液中的作用而受到研究。一种使用氧化硝普鲁士化钠和次溴酸钠比色法被探索用于它的分离测定,表明它在眼部护理产品和治疗中的潜在用途 (Jae-wan Kim, 1974).

抗高血糖特性

- 对源自氰胺的羧酰亚胺的研究,包括吗啉-4-羧酰亚胺,显示出显着的抗高血糖作用。发现这些化合物可以降低糖尿病模型中的血清葡萄糖水平并改善肝肾功能,突出了它们在糖尿病治疗中的潜力 (Moustafa et al., 2021).

PI3K-AKT-mTOR通路抑制

- 吗啉衍生物,包括吗啉-4-羧酰亚胺,已被确定为PI3K-AKT-mTOR通路中的有效抑制剂。这些发现表明它们在开发针对癌症和其他涉及该通路的疾病的治疗中的应用 (Hobbs et al., 2019).

化学结构分析

- 涉及N-(ω-羧烷基)吗啉氢卤酸盐的研究,包括吗啉-4-羧酰亚胺盐酸盐,通过X射线衍射、FTIR和NMR等方法深入了解了它们的化学结构。这些分析对于开发新的药品和化学品至关重要 (Dega-Szafran et al., 2001).

在生物活性分子合成中的作用

- 吗啉-4-羧酰亚胺盐酸盐用于合成各种生物活性分子,例如肿瘤坏死因子α和一氧化氮的抑制剂。它在这些合成中的作用突出了它在药物研究中的重要性 (Lei et al., 2017).

抗生素活性调节

- 对4-(苯磺酰)吗啉化合物的研究,包括吗啉衍生物,已经证明了它在调节针对多重耐药菌株的抗生素活性方面的潜力。这表明它在克服抗生素耐药性方面的应用 (Oliveira et al., 2015).

药物化学和药理活性

- 吗啉-4-羧酰亚胺盐酸盐属于吗啉衍生物的更广泛类别,在药物化学中因其多样的药理活性而被广泛研究。这些研究强调了吗啉作为药物设计中多功能且重要骨架的作用,影响了一系列分子靶点和生物活性。

药物化学中的合成策略

- 吗啉衍生物的合成,包括吗啉-4-羧酰亚胺盐酸盐,由于它们在药物化学中的重要性而成为研究的关键领域。最近的研究重点是新的合成方法,为药物发现项目奠定了基础,并突出了该骨架在创建生物活性分子中的重要性 (Tzara et al., 2020).

抗菌活性

- 含吗啉的衍生物已显示出对各种细菌和真菌菌株的抗菌活性。这表明吗啉-4-羧酰亚胺盐酸盐在开发新的抗菌物质中的潜力,尤其是在微生物耐药性不断增加的背景下 (Yeromina et al., 2019).

神经保护作用

- 对双胍衍生物的研究,包括吗啉-4-羧酰亚胺,探讨了它们在缺血再灌注条件下对生物发光和谷胱甘肽水平的影响。这些发现表明潜在的神经保护作用,突出了另一种治疗应用途径 (Popova et al., 2011).

安全和危害

未来方向

Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . This is mainly due to its contribution to a plethora of biological activities as well as to an improved pharmacokinetic profile of such bioactive molecules . The synthesis of morpholines is a subject of much study due to their biological and pharmacological importance . This review is an update on synthetic strategies leading to easily accessible libraries of bioactives which are of interest for drug discovery projects .

作用机制

Mode of Action

The compound acts by influencing the virus host-cell system . It shows its action by central inhibitory action on several kinases enzymes concerned in cytokinesis & cell cycle regulation .

Pharmacokinetics

The compound exhibits high gastrointestinal (GI) absorption, which suggests that it is readily absorbed in the digestive tract .

Result of Action

It is used for stem cell dedifferentiation , suggesting it may have a role in cellular reprogramming.

Action Environment

The compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. It should be stored away from oxidizing agents and water/moisture, in a cool, dry, and well-ventilated condition .

生化分析

Biochemical Properties

Morpholine-4-carboximidamide hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence various signaling pathways within the cell. Additionally, morpholine-4-carboximidamide hydrochloride can bind to specific proteins, altering their conformation and activity .

Cellular Effects

Morpholine-4-carboximidamide hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, morpholine-4-carboximidamide hydrochloride can modulate the activity of transcription factors, leading to changes in gene expression. This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of morpholine-4-carboximidamide hydrochloride involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Additionally, morpholine-4-carboximidamide hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of morpholine-4-carboximidamide hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Over time, morpholine-4-carboximidamide hydrochloride may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of morpholine-4-carboximidamide hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, morpholine-4-carboximidamide hydrochloride can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes .

Metabolic Pathways

Morpholine-4-carboximidamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, it can inhibit certain metabolic enzymes, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

Within cells and tissues, morpholine-4-carboximidamide hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of morpholine-4-carboximidamide hydrochloride are crucial for its activity and function within the cell .

Subcellular Localization

The subcellular localization of morpholine-4-carboximidamide hydrochloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of morpholine-4-carboximidamide hydrochloride can affect its activity and function, as it may interact with different biomolecules depending on its location within the cell .

属性

IUPAC Name |

morpholine-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.ClH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXSXDMXKUUYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5638-78-8 | |

| Record name | 4-Morpholinecarboximidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5638-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methylphenyl)thio]benzaldehyde](/img/structure/B1313917.png)